molecular formula C13H8Cl3NO B11991841 2,4-dichloro-N-(3-chlorophenyl)benzamide CAS No. 2447-99-6

2,4-dichloro-N-(3-chlorophenyl)benzamide

Cat. No.: B11991841
CAS No.: 2447-99-6
M. Wt: 300.6 g/mol
InChI Key: WNCRGDXHJOHUTB-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: These reactions can yield diverse products, such as substituted benzamides or other derivatives.

  • Scientific Research Applications

    Chemistry

    • Intermediate in Organic Synthesis : 2,4-Dichloro-N-(3-chlorophenyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as substitution and reduction, allowing for the development of novel compounds.

    Biology

    • Biochemical Probing : The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it valuable for research in enzymology and molecular biology.

    Medicine

    • Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research has focused on its mechanism of action, which involves interaction with molecular targets such as enzymes or receptors, potentially modulating signaling pathways .

    Industry

    • Development of New Materials : The compound is utilized in the development of new materials and as a precursor for agrochemicals. Its chemical properties allow it to be integrated into formulations that require specific performance characteristics.

    Case Studies

    • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory pathways. This inhibition was quantified using kinetic assays that measured enzyme activity before and after treatment with the compound.
    • Anticancer Activity Evaluation : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. Dose-response experiments indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.
    • Material Science Applications : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Comparative studies have shown improved performance metrics over traditional materials.

    Data Table: Summary of Applications

    Application AreaDescriptionKey Findings
    ChemistryIntermediate for organic synthesisEffective in substitution reactions
    BiologyBiochemical probeInhibits specific enzyme activities
    MedicinePotential therapeutic agentExhibits anti-inflammatory and anticancer properties
    IndustryMaterial developmentEnhances properties of polymers

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application.
    • It likely interacts with molecular targets or pathways relevant to its intended purpose.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    2447-99-6

    Molecular Formula

    C13H8Cl3NO

    Molecular Weight

    300.6 g/mol

    IUPAC Name

    2,4-dichloro-N-(3-chlorophenyl)benzamide

    InChI

    InChI=1S/C13H8Cl3NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18)

    InChI Key

    WNCRGDXHJOHUTB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

    Origin of Product

    United States

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